

1-(2,6-Difluorophenyl)ethanol IUPAC name

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Compound of Interest

Compound Name: 1-(2,6-Difluorophenyl)ethanol

Cat. No.: B1588411

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A Comprehensive Technical Guide to **1-(2,6-Difluorophenyl)ethanol** for Drug Development Professionals

Introduction

1-(2,6-Difluorophenyl)ethanol is a fluorinated secondary benzylic alcohol. Its structure features a chiral center and a difluorinated phenyl ring, making it a valuable and versatile building block in medicinal chemistry. The strategic placement of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated intermediates like **1-(2,6-difluorophenyl)ethanol** are of high interest to researchers and scientists in the field of drug discovery and development. The formal IUPAC name for this compound is **1-(2,6-difluorophenyl)ethanol**[1]. This guide provides an in-depth overview of its properties, synthesis, characterization, and applications.

Physicochemical Properties

The inherent properties of **1-(2,6-Difluorophenyl)ethanol** are foundational to its handling, reaction chemistry, and role in pharmaceutical synthesis. Key data are summarized below.

Property	Value	Reference
IUPAC Name	1-(2,6-difluorophenyl)ethanol	[1]
CAS Number	87327-65-9	[2]
Molecular Formula	C ₈ H ₈ F ₂ O	[2]
Molecular Weight	158.15 g/mol	[2][3]
Appearance	Colorless liquid or solid (typical for similar alcohols)	[4]
Hazard	Irritant	[2]

Synthesis Methodologies

The synthesis of **1-(2,6-difluorophenyl)ethanol** is most commonly achieved through the nucleophilic addition of a methyl group to the carbonyl carbon of 2,6-difluorobenzaldehyde. The Grignard reaction is a robust and widely used method for this type of carbon-carbon bond formation[5][6][7].

Grignard Reaction: A Mechanistic Overview

The Grignard synthesis involves the reaction of an organomagnesium halide (the Grignard reagent) with a carbonyl compound[7][8]. For **1-(2,6-difluorophenyl)ethanol**, this involves reacting 2,6-difluorobenzaldehyde with methylmagnesium bromide. The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol product[7][9].

Causality of Experimental Conditions:

- **Anhydrous Conditions:** Grignard reagents are extremely strong bases and will react readily with protic solvents like water or alcohols, which would quench the reagent and prevent the desired reaction with the carbonyl compound[5][6]. Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

- Inert Atmosphere: To prevent the Grignard reagent from reacting with atmospheric oxygen, the reaction is typically conducted under an inert atmosphere, such as nitrogen or argon.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a representative laboratory-scale synthesis.

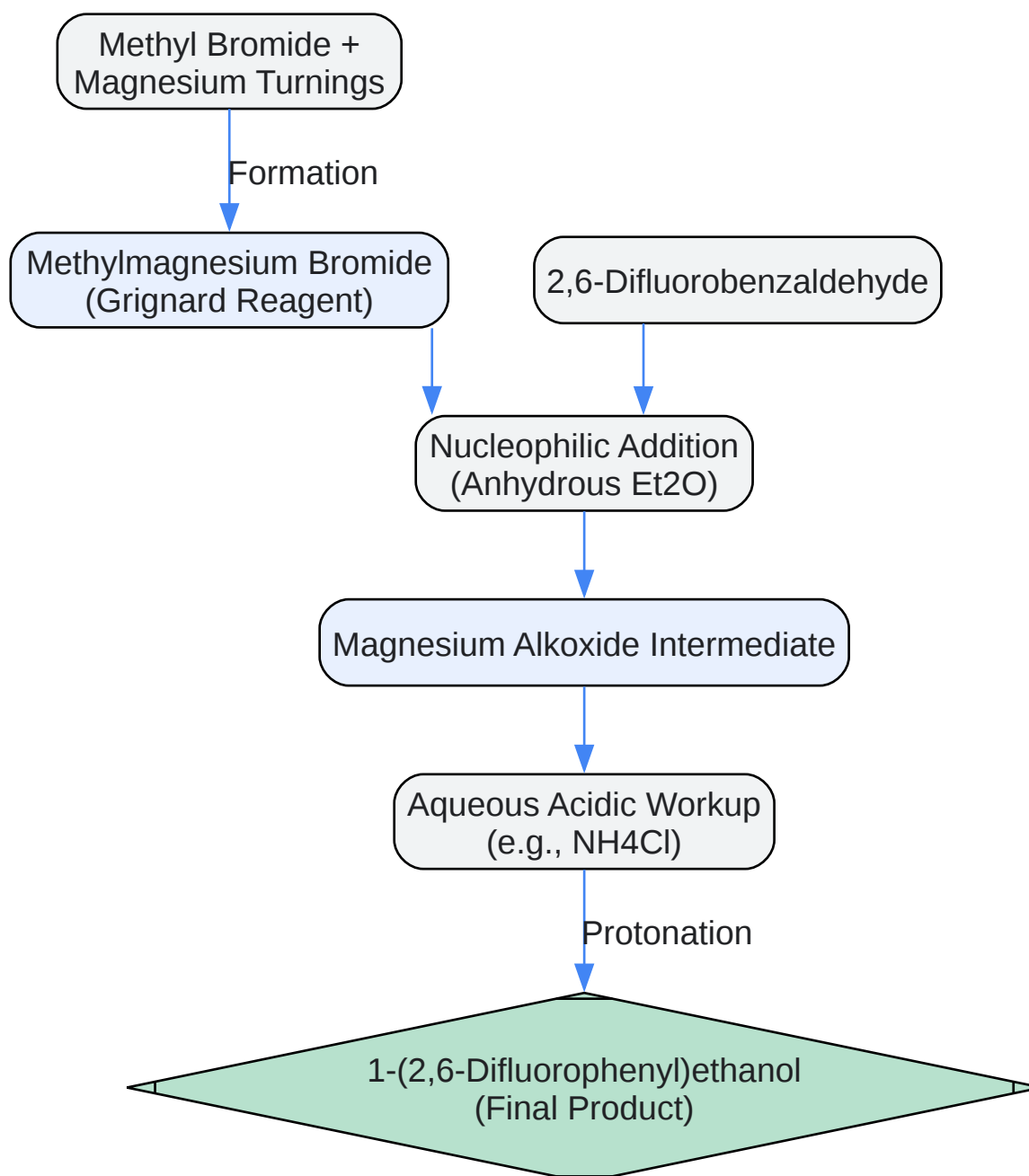
Materials:

- Magnesium turnings
- Iodine crystal (as initiator)
- Bromomethane or Methyl Iodide
- Anhydrous diethyl ether (Et_2O)
- 2,6-difluorobenzaldehyde
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Grignard Reagent Formation:
 1. Assemble a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
 2. Add magnesium turnings to the flask. Add a single crystal of iodine to help initiate the reaction[6].
 3. In the dropping funnel, prepare a solution of methyl bromide in anhydrous diethyl ether.
 4. Add a small portion of the methyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.

5. Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
- Reaction with Aldehyde:
 1. Cool the freshly prepared Grignard reagent in an ice bath.
 2. Dissolve 2,6-difluorobenzaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
 3. Add the aldehyde solution dropwise to the stirred, cooled Grignard reagent.
 4. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
 - Workup and Purification:
 1. Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of saturated aqueous NH_4Cl solution.
 2. Transfer the mixture to a separatory funnel. Separate the organic layer.
 3. Extract the aqueous layer twice with diethyl ether.
 4. Combine all organic layers, wash with brine, and dry over anhydrous MgSO_4 .
 5. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
 6. Purify the crude **1-(2,6-difluorophenyl)ethanol** by silica gel column chromatography or distillation.



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Caption: Grignard synthesis workflow for **1-(2,6-Difluorophenyl)ethanol**.

Asymmetric Synthesis

For applications in pharmaceuticals, obtaining a single enantiomer of a chiral molecule is often critical. Asymmetric synthesis methods are employed to produce enantiomerically enriched **1-(2,6-difluorophenyl)ethanol**. These methods include:

- **Catalytic Asymmetric Reduction:** The reduction of the corresponding ketone, 2',6'-difluoroacetophenone, using a chiral catalyst (e.g., a transition metal complex with a chiral ligand) and a hydride source[10].
- **Catalytic Asymmetric Alkylation:** The addition of a methyl group to 2,6-difluorobenzaldehyde using a chiral catalyst[11][12][13].

Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical step. Standard analytical techniques are employed for this purpose.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The proton NMR spectrum is expected to show a doublet for the methyl group (CH_3) around 1.5 ppm, a quartet for the methine proton (CH) around 5.2 ppm, and complex multiplets for the aromatic protons in the region of 6.9-7.4 ppm. The hydroxyl proton (OH) will appear as a broad singlet, the position of which is concentration and solvent-dependent.
 - ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the methine carbon (bearing the hydroxyl group), and the aromatic carbons. The carbons directly bonded to fluorine will exhibit large carbon-fluorine coupling constants.
- **Infrared (IR) Spectroscopy:** The IR spectrum will be characterized by a broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching of the alcohol group, and strong C-F stretching bands.
- **Mass Spectrometry (MS):** Mass spectrometry will confirm the molecular weight of the compound (158.15 g/mol)[3]. The fragmentation pattern can provide further structural information.

Applications in Drug Development

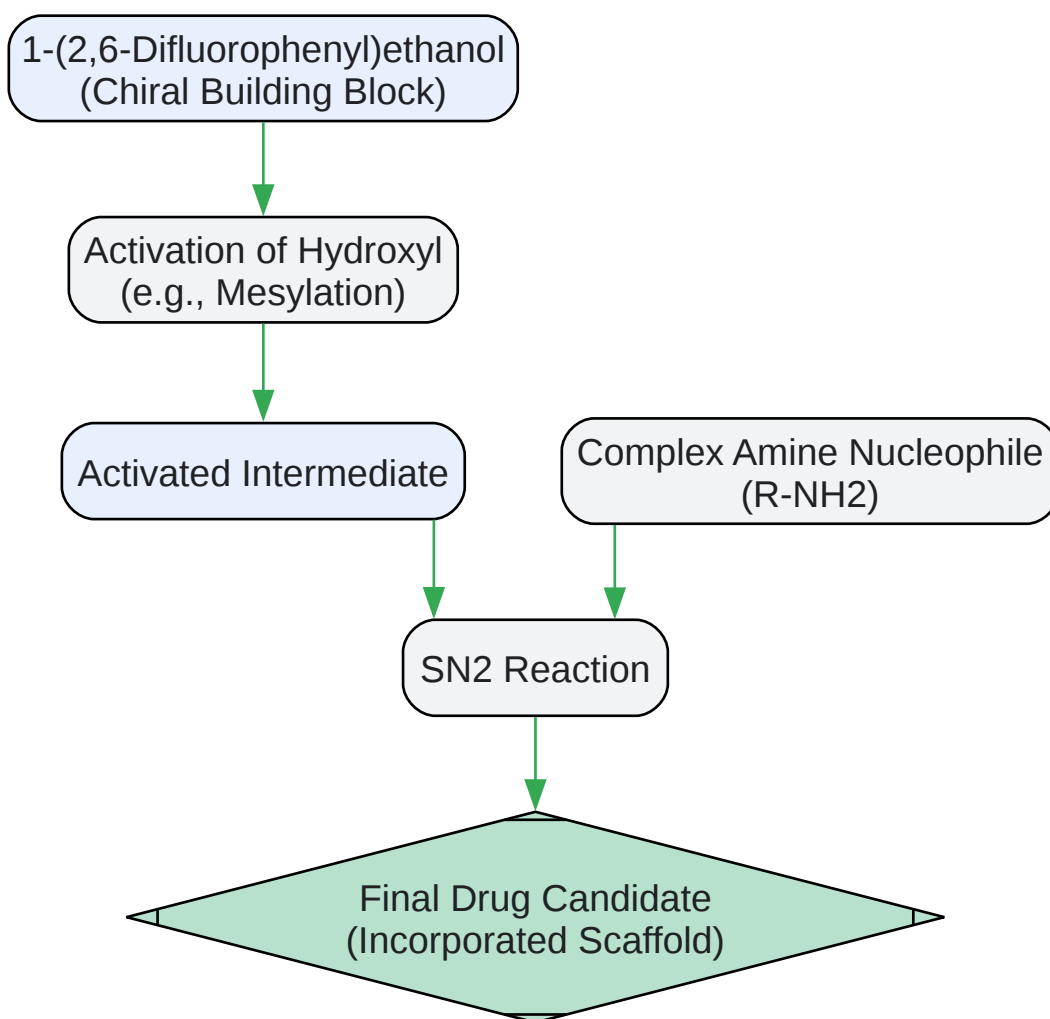
The **1-(2,6-difluorophenyl)ethanol** scaffold is a valuable synthon for constructing more complex molecules with potential therapeutic activity. The difluorophenyl moiety is often used

as a bioisostere for other groups to enhance metabolic stability or to participate in specific hydrogen bonding or dipole interactions with a target protein.

The secondary alcohol provides a convenient handle for further chemical elaboration. It can be:

- Oxidized to the corresponding ketone.
- Used in esterification or etherification reactions.
- Converted to a leaving group for nucleophilic substitution reactions.

While specific drugs containing this exact fragment may not be widely publicized, its structural motif is highly relevant. For instance, the related compound (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a key intermediate in the synthesis of certain pharmaceuticals[14][15]. The principles of its utility directly translate to the difluoro analogue. A hypothetical application could be its use as a precursor in the synthesis of gamma-secretase inhibitors, similar to the synthesis of Nirogacestat, which involves a chiral difluoro-tetrahydronaphthalen-3-ylamino moiety[16].



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Caption: Role of **1-(2,6-Difluorophenyl)ethanol** as a key intermediate.

Safety and Handling

1-(2,6-Difluorophenyl)ethanol is classified as an irritant[2]. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-(2,6-Difluorophenyl)ethanol is a synthetically accessible and highly valuable chiral building block for the pharmaceutical industry. Its unique combination of a chiral secondary alcohol and

a difluorinated aromatic ring provides a powerful tool for medicinal chemists to design next-generation therapeutics with optimized properties. A thorough understanding of its synthesis, characterization, and reaction potential is essential for its effective application in drug discovery programs.

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